Haloperidol Undecanoate

Beschreibung

Eigenschaften

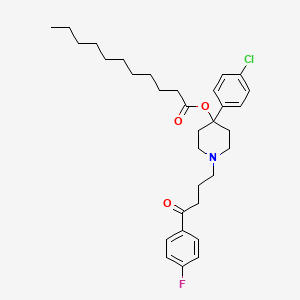

IUPAC Name |

[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClFNO3/c1-2-3-4-5-6-7-8-9-12-31(37)38-32(27-15-17-28(33)18-16-27)21-24-35(25-22-32)23-10-11-30(36)26-13-19-29(34)20-14-26/h13-20H,2-12,21-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILFUYMQHCIFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Esterification via Acyl Chloride

The most widely reported method involves reacting haloperidol with undecanoyl chloride in the presence of a base catalyst. This one-step esterification proceeds under anhydrous conditions:

Reaction Scheme:

\text{Haloperidol (OH)} + \text{Undecanoyl Chloride (ClCO(CH}2\text{)9CH}_3) \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Conditions:

Optimization Insights:

Enzymatic Synthesis Using Carboxylesterases

Recent studies explore biocatalytic routes for enhanced stereoselectivity. Human carboxylesterase 2 (hCES2) has been shown to catalyze the transesterification of haloperidol with undecanoic acid methyl ester:

Advantages:

Limitations:

-

Scalability challenges due to enzyme cost and stability.

Critical Reaction Parameters and Their Impact

Temperature Control

Elevated temperatures (>40°C) risk hydrolyzing the ester bond or degrading haloperidol’s piperidine ring. Optimal ranges:

Solvent Selection

-

Polar aprotic solvents (e.g., THF): Enhance reagent solubility but may require longer reaction times.

-

Non-polar solvents (e.g., cyclohexane): Improve phase separation during extraction.

Purification and Analytical Validation

Purification Techniques

Analytical Characterization

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.5% (UV detection at 245 nm) |

| Residual Solvents | GC-MS | <500 ppm (ICH Q3C guidelines) |

| Ester Content | Titration (NaOH) | 98–101% of theoretical |

Industrial-Scale Challenges and Solutions

Byproduct Formation

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Schizophrenia Management

Haloperidol undecanoate is primarily indicated for the maintenance treatment of schizophrenia in patients stabilized on oral haloperidol. It is administered intramuscularly, providing a depot effect that allows for once-monthly dosing. This formulation is beneficial in minimizing the risk of relapse associated with non-compliance to daily medication regimens .

2. Schizoaffective Disorder

Similar to its use in schizophrenia, this compound is also indicated for schizoaffective disorder. The long-acting nature of this medication helps ensure consistent therapeutic levels are maintained over time, which is crucial for managing this complex condition .

3. Tourette Syndrome

Haloperidol has been used off-label to manage Tourette syndrome symptoms, including tics and vocalizations. The undecanoate formulation provides a more manageable dosing schedule for patients who require ongoing treatment .

Pharmacokinetics

This compound is characterized by its pharmacokinetic profile, which includes:

- Administration Route : Intramuscular injection.

- Release Mechanism : Gradual hydrolysis from muscle tissue into free haloperidol.

- Peak Concentration : Achieved approximately 6 days post-injection.

- Half-Life : About 21 days, allowing for sustained therapeutic effects with monthly administration .

Study 1: Efficacy in Maintenance Treatment

A multicenter study involving 105 outpatients with schizophrenia evaluated the efficacy of various doses of this compound over one year. The results indicated that a 200 mg/month dose was associated with a 15% rate of symptomatic exacerbation, significantly lower than rates observed at lower doses (23% at 100 mg and 25% at 50 mg) . This suggests that higher doses may be more effective in maintaining stability.

Study 2: Comparison with Oral Haloperidol

Research comparing the efficacy of this compound to oral haloperidol demonstrated that patients receiving the injectable formulation had better adherence and lower relapse rates due to the convenience of monthly dosing. This study highlighted the importance of formulation choice in clinical practice .

Study 3: Long-Term Safety Profile

A long-term safety study assessed adverse effects associated with this compound over several years. Findings indicated that while common side effects included sedation and extrapyramidal symptoms, these were manageable and did not lead to significant discontinuation rates among patients .

Summary Table of Clinical Applications

| Application | Indication | Administration | Key Findings |

|---|---|---|---|

| Schizophrenia | Maintenance treatment | Intramuscular injection | Effective in reducing relapse rates |

| Schizoaffective Disorder | Maintenance treatment | Intramuscular injection | Consistent therapeutic levels |

| Tourette Syndrome | Symptom management | Intramuscular injection | Improved compliance with monthly dosing |

Wirkmechanismus

Haloperidol Undecanoate exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor, in the brain. This antagonism reduces the effects of excess dopamine, which is thought to contribute to the symptoms of psychosis. The compound also has some affinity for other receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects and side effect profile.

Vergleich Mit ähnlichen Verbindungen

Clinical Utility :

- Reduces relapse rates in schizophrenia .

- Requires adjunctive oral antipsychotics during dose titration or symptom exacerbation .

Comparison with Other Long-Acting Injectable Antipsychotics

Table 1: Pharmacokinetic and Clinical Profiles of Decanoate Esters

Key Differences :

- Tolerability : HD is associated with higher EPS and QT prolongation risks due to strong D2 blockade .

Comparison with Atypical Antipsychotics

Key Findings :

- HD shows superior efficacy to placebo but higher EPS risk compared to aripiprazole and quetiapine .

- Olanzapine, while effective, increases metabolic risks (e.g., weight gain, dyslipidemia) .

Structural Analogs and Receptor Binding Profiles

Table 3: Receptor Affinity of Haloperidol and Structural Analogs

Key Insights :

Agitation Management:

Neuroprotective Effects:

Brain Volume Changes:

- Chronic HD use increases striatal volume, whereas olanzapine reduces it, reflecting differential D2/5-HT2A effects .

Pharmacokinetic and Pharmacodynamic Considerations

Drug-Drug Interactions:

Overdose Risks:

- Symptoms include severe EPS, hypotension, and sedation. Management requires extended monitoring due to HD’s 3-week half-life .

Biologische Aktivität

Haloperidol undecanoate is a long-acting injectable formulation of haloperidol, a butyrophenone antipsychotic. This compound is primarily used in the treatment of schizophrenia and other psychotic disorders. Its biological activity is characterized by its pharmacokinetics, mechanism of action, therapeutic efficacy, and safety profile.

Pharmacokinetics

Absorption and Distribution:

this compound is administered intramuscularly, leading to a gradual release into the bloodstream. The peak plasma concentration typically occurs around six days post-injection, with a half-life ranging from 21 to 30 days . The apparent volume of distribution is notably high (9.5-21.7 L/kg), indicating extensive tissue distribution, including the ability to cross the blood-brain barrier .

Metabolism:

The metabolism of this compound occurs primarily in the liver via cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6), leading to various metabolites such as haloperidol glucuronide, which is the predominant metabolite in plasma . Approximately 30% of the drug is excreted in urine, with only about 1% remaining unchanged .

Elimination:

The elimination half-life varies based on administration route; for intramuscular injections, it averages around 20.7 hours for short-acting forms and can extend significantly for long-acting formulations like undecanoate .

This compound exerts its effects primarily through antagonism of dopamine D2 receptors in the central nervous system. This action helps mitigate symptoms of psychosis, including hallucinations and delusions. Additionally, it has some activity on serotonin receptors (5-HT2) and alpha-adrenergic receptors, contributing to its overall therapeutic effects .

Therapeutic Efficacy

This compound has demonstrated efficacy in maintaining symptom control in patients with schizophrenia. Clinical studies indicate that it provides comparable effectiveness to oral haloperidol and other depot antipsychotics like fluphenazine and pipothiazine .

Case Studies

- Long-term Treatment Efficacy : A study involving patients who switched from oral haloperidol to this compound reported sustained improvement in psychotic symptoms with fewer side effects compared to oral administration .

- Comparative Studies : In head-to-head trials, this compound showed similar efficacy to other long-acting antipsychotics while reducing the incidence of extrapyramidal symptoms (EPS) associated with traditional antipsychotics .

Safety Profile

While generally well-tolerated, this compound can cause side effects typical of antipsychotics, including EPS, sedation, and metabolic changes. The risk of EPS appears lower compared to oral formulations due to more stable plasma levels achieved with depot injections .

Summary Table of Key Pharmacological Data

| Parameter | Value |

|---|---|

| Molecular Formula | C32H43ClFNO3 |

| Half-Life (IM) | 20.7 hours |

| Volume of Distribution | 9.5 - 21.7 L/kg |

| Protein Binding | 7.5 - 11.6% |

| Primary Metabolism | CYP3A4 mediated |

| Major Metabolite | Haloperidol glucuronide |

| Excretion | ~30% in urine |

Q & A

What analytical methods are recommended for quantifying Haloperidol Undecanoate and its impurities in pharmaceutical formulations?

Basic Research Question

A stability-indicating liquid chromatography (LC) method using a Hypersil BDS C18 column (100 x 4.0 mm, 3 µm) is widely employed. Chromatographic conditions include mobile phases with tetrabutylammonium hydrogen sulfate and acetonitrile, achieving baseline separation of 13 known impurities, including this compound and its homologs (e.g., octanoate, dodecanoate) . System suitability parameters (e.g., tailing factor ≤1.5, RSD ≤2.0%) ensure reproducibility .

How can chemometric approaches enhance the resolution of this compound’s impurity profile during method development?

Advanced Research Question

Dual experimental designs, such as a combined mixture I-optimal design and response surface historical data design, optimize chromatographic variables (e.g., gradient time, flow rate) to resolve co-eluting impurities. This approach minimizes trial runs and identifies critical interactions between factors, enabling robust separation of structurally similar degradants (e.g., bromperidol decanoate) .

What experimental designs are optimal for optimizing nanoparticle formulations of this compound?

Basic Research Question

A 3² full factorial design evaluates independent variables like polymer-to-drug (PVPk30:Haloperidol) and surfactant-to-drug (Poloxamer 407:Haloperidol) ratios. Dependent variables (particle size, zeta potential, drug release) are analyzed using Design Expert® software to identify optimal formulation parameters .

How should researchers address discrepancies in long-term mortality data from clinical trials involving this compound?

Advanced Research Question

Intention-to-treat (ITT) analysis is critical to avoid attrition bias. For example, the AID-ICU trial stratified survivors and non-survivors post-ICU delirium treatment, using descriptive statistics (median/IQR for numerical data, percentages for categorical data) to contextualize mortality outcomes. Confounding variables (e.g., baseline cognitive function) require multivariate Cox regression .

What are the critical parameters for ensuring stability of this compound in solution during storage?

Basic Research Question

Storage in light-resistant, sealed containers at room temperature (avoiding freezing or refrigeration) preserves stability. Physicochemical properties (e.g., solubility in organic solvents, degradation upon oxidation) necessitate inert atmosphere storage . USP standards mandate impurity limits (e.g., ≤0.5% for this compound homologs) .

What statistical models are appropriate for analyzing dopamine release data in preclinical studies using this compound?

Advanced Research Question

Two-way ANOVA with region (dorsal/ventral neostriatum) and dose (haloperidol) as between-subject variables, and time as a within-subject variable, identifies dose-time interactions. Post-hoc Newman-Keuls tests or paired t-tests validate significance (p<0.05) in microdialysis studies .

How can researchers mitigate variability in preclinical neurobehavioral assessments of this compound?

Advanced Research Question

Randomized block designs reduce inter-animal variability. For example, in stress models (e.g., 21-day unpredictable mild stress in Wistar rats), parallel control groups ("stress + haloperidol," "haloperidol + amitriptyline") control for confounding factors like biorhythm fluctuations .

What pharmacopeial standards govern impurity profiling of this compound?

Basic Research Question

USP standards specify limits for related compounds (e.g., this compound RRT 1.0; homologs like undecanoate ≤0.5%). System suitability tests use bromperidol decanoate (RRT 1.05) to validate resolution. Assay calculations follow (C31H41ClFNO3 % = 100 × (CS/CU) × (rU/rS)) .

How do formulation variables impact the bioavailability of this compound nanocrystals?

Advanced Research Question

Response surface methodology (RSM) correlates polymer/surfactant ratios with bioavailability metrics. For instance, higher Poloxamer 407 improves wettability, reducing particle size (100–300 nm) and enhancing cumulative drug release (>80% in 24 hours) .

What methodologies are used to assess chronic toxicity of this compound in animal models?

Basic Research Question

Subacute toxicity studies in rats (e.g., 27 mg/kg oral LD50) evaluate dose-dependent effects (e.g., extrapyramidal symptoms). Histopathological analysis of organs (liver, kidneys) and behavioral scoring (e.g., catalepsy, tremors) are standardized using OECD guidelines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.